Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

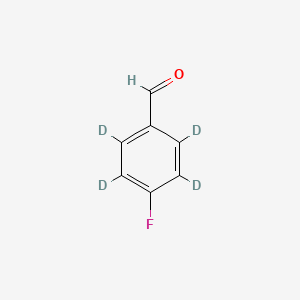

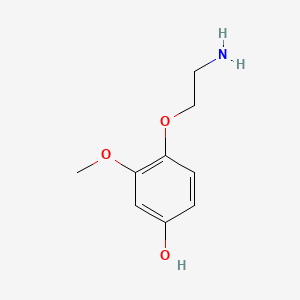

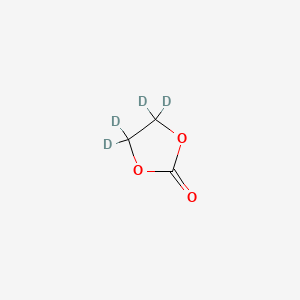

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a stable isotope labelled compound . It is an intermediate of Rosuvastatin , a drug used to treat high cholesterol and related conditions .

Molecular Structure Analysis

The molecular formula of this compound is C18H16D6FN3O4S . It has a molecular weight of 401.49 .Physical and Chemical Properties Analysis

This compound appears as a white solid . It is soluble in Chloroform, Dichloromethane, Diethyl Ether, and Ethyl Acetate . It should be stored at -20°C .Applications De Recherche Scientifique

Synthesis and Molecular Properties

The synthesis of novel pyrazole derivatives from precursors including similar pyrimidine structures has been explored, showcasing the potential of these compounds in drug discovery. These studies emphasize the versatility of pyrimidine derivatives in synthesizing compounds with antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Similarly, the efficient synthesis of key pyrimidine precursors for drug development highlights the importance of these compounds in medicinal chemistry (Šterk, Časar, Jukič, & Košmrlj, 2012).

Crystal Structure Analysis

The study of substituted pyridines, including compounds with fluorophenyl groups, reveals their nearly planar structures and supramolecular aggregation through various intermolecular interactions (Suresh et al., 2007). These insights into molecular interactions and structural stability are critical for designing compounds with desired physical and chemical properties.

Biological Activities

Research into pyrido[2,3-d]pyrimidine-carboxylate derivatives, including those with halophenyl groups, has shown a range of biological activities. Such compounds have been synthesized and tested for antibacterial, antifungal, and antitumor activities, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Shanmugasundaram et al., 2011).

Novel Synthetic Approaches

The development of novel synthetic methodologies for pyrimidine derivatives, such as microwave-mediated synthesis under solvent-free conditions, represents an advancement in the efficient and environmentally friendly production of these compounds (Eynde et al., 2001).

Application in Imaging and Radioprotection

The synthesis of sulfonamide derivatives for use as precursors in imaging technologies, such as PET tracers, underscores the utility of pyrimidine derivatives in diagnostic applications (Gebhardt & Saluz, 2012). Additionally, novel pyrimidine compounds have been investigated for their antioxidant and radioprotective activities, highlighting their potential in protecting against radiation-induced damage (Mohan et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYISRAUZBAYPKG-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747759 |

Source

|

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189696-04-5 |

Source

|

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)